2'-amino-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-amino-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of pyridine derivatives with appropriate indole precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2’-amino-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2’-amino-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism by which 2’-amino-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one: Known for its anti-inflammatory and antimicrobial activities.
Pyrido[2,3-d]pyrimidines: Notable for their pharmacological and therapeutic roles.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Used in the development of protein degrader libraries.
Uniqueness
What sets 2’-amino-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile apart is its spiro structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C22H17N5O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2'-amino-2,5'-dioxo-1'-pyridin-3-ylspiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile |
InChI |
InChI=1S/C22H17N5O2/c23-11-15-20(24)27(13-5-4-10-25-12-13)17-8-3-9-18(28)19(17)22(15)14-6-1-2-7-16(14)26-21(22)29/h1-2,4-7,10,12H,3,8-9,24H2,(H,26,29) |
InChI Key |
OOKWGEADCCVPDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CN=CC=C5)N)C#N |
Origin of Product |
United States |
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